Spectroscopic Characterization of 7-phenyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one: A Guide for Researchers
Spectroscopic Characterization of 7-phenyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one: A Guide for Researchers
An In-Depth Technical Guide
Spectroscopic Characterization of 7-phenyl-4H,5H-[1][2][3]triazolo[1,5-a]pyrimidin-5-one: A Guide for Researchers
Executive Summary
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[4][5] Accurate and unambiguous structural elucidation is paramount for advancing drug discovery programs based on this privileged core. This technical guide provides a comprehensive framework for the spectroscopic characterization of a key derivative, 7-phenyl-4H,5H-[1][2][3]triazolo[1,5-a]pyrimidin-5-one, using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, provide detailed protocols, and offer an in-depth interpretation of spectral data. The guide emphasizes the synergistic use of these techniques to not only confirm the covalent structure but also to definitively establish the molecule's dominant tautomeric form, a critical aspect often overlooked.
The Subject Molecule: Structure and Tautomeric Considerations
The target of our analysis is 7-phenyl-4H,5H-[1][2][3]triazolo[1,5-a]pyrimidin-5-one. A crucial structural feature of this molecule is its potential for keto-enol (or more accurately, lactam-lactim) tautomerism. The equilibrium between the 5-keto form (pyrimidin-5-one) and the 5-hydroxy form (pyrimidin-5-ol) dictates the molecule's hydrogen bonding capabilities and, consequently, its interactions with biological targets. Spectroscopic analysis is the definitive method to identify the predominant form in a given state (solid or solution).
Experimental Workflow: From Synthesis to Analysis
A robust characterization begins with a pure sample. The title compound can be synthesized via the cyclocondensation of 3-amino-1,2,4-triazole with a β-keto ester, such as ethyl benzoylacetate, in a suitable solvent like acetic acid under reflux conditions.[6] Following synthesis and purification, the sample is prepared for spectroscopic analysis as outlined below.
Fourier-Transform Infrared (FTIR) Spectroscopy
3.1 Rationale for FTIR
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For our target compound, FTIR is indispensable for probing the high-frequency stretching vibrations, particularly the N-H and C=O bonds, which are the primary reporters on the molecule's tautomeric state. The presence of a strong carbonyl (C=O) absorption is a definitive marker for the keto form.
3.2 Experimental Protocol: KBr Pellet Method
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Preparation: Gently grind 1-2 mg of the purified solid sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The goal is a fine, homogeneous powder.
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Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
3.3 Spectral Interpretation
The FTIR spectrum provides a molecular fingerprint. Key absorption bands are assigned to specific bond vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
| 3300 - 3100 | N-H Stretch | 4-NH (Amide) | A moderately broad peak, indicative of the N-H bond in the pyrimidinone ring. Its presence strongly supports the keto tautomer. |
| 3100 - 3000 | C-H Stretch | Aromatic & Triazole | A series of sharp, medium-to-weak absorptions characteristic of C-H bonds on the phenyl and triazole rings. |
| ~1700 - 1670 | C=O Stretch | Amide Carbonyl | A very strong, sharp absorption. This is the most diagnostic peak for confirming the keto (pyrimidin-5-one) structure. |
| 1620 - 1550 | C=N & C=C Stretch | Triazole & Pyrimidine | Multiple strong to medium bands arising from the stretching of double bonds within the fused heterocyclic system and the phenyl ring. |
| 1500 - 1400 | C-N Stretch | Heterocyclic Core | Part of the complex fingerprint region, corresponding to various C-N bond vibrations within the rings. |
| 770 - 730 & 710-690 | C-H Bending | Monosubstituted Phenyl | Strong out-of-plane bending vibrations that confirm the presence of a monosubstituted benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1 Rationale for NMR and Solvent Choice
NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom.[7][8] The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this molecule for two primary reasons:
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Solubility: It readily dissolves a wide range of heterocyclic compounds.
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Proton Exchange: It is aprotic and a poor hydrogen-bond acceptor, which slows down the exchange rate of labile protons (like N-H), allowing them to be observed in the ¹H NMR spectrum as distinct, often broad, signals.
4.2 ¹H NMR Spectroscopy Protocol & Interpretation
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆ in an NMR tube.
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Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
The proton spectrum is interpreted by analyzing chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| ~11.0 - 12.0 | Broad Singlet | 1H | N4-H | The amide proton is highly deshielded due to the anisotropic effect of the adjacent C=O group and its acidic nature. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential slow exchange. |
| ~8.40 | Singlet | 1H | H2 | The proton on the triazole ring is in an electron-deficient environment, adjacent to two nitrogen atoms, resulting in a downfield shift. |
| ~8.00 - 7.90 | Multiplet (dd) | 2H | Phenyl H (ortho) | These protons are deshielded by the anisotropic effect of the pyrimidinone ring system. |
| ~7.60 - 7.50 | Multiplet (m) | 3H | Phenyl H (meta, para) | These protons of the phenyl ring appear in their typical aromatic region. |
| ~6.50 | Singlet | 1H | H6 | This proton is on a C=C double bond and is adjacent to a nitrogen atom and the phenyl-substituted carbon, placing it in the vinylic/aromatic region. |
4.3 ¹³C NMR Spectroscopy Protocol & Interpretation
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each chemically unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~165.0 | C5 (C=O) | The carbonyl carbon is the most deshielded carbon in the molecule due to the strong deshielding effect of the double-bonded oxygen atom. |
| ~155.0 | C8a | A quaternary carbon at the fusion of the two rings, positioned between two nitrogen atoms. |
| ~152.0 | C7 | The phenyl-substituted carbon of the pyrimidine ring, appearing downfield as a quaternary carbon in an aromatic-like system. |
| ~145.0 | C2 | The carbon in the triazole ring, deshielded by adjacent nitrogens. |
| ~135.0 - 128.0 | Phenyl Carbons | Includes the four distinct signals of the phenyl ring (ipso, ortho, meta, para). The ipso-carbon (attached to C7) will be a low-intensity quaternary signal. |
| ~105.0 | C6 | This protonated carbon of the pyrimidine ring is shielded relative to the other sp² carbons. |
Synergistic Analysis: A Self-Validating System
The definitive evidence from FTIR of a C=O group, combined with the clear observation of an N-H proton and a carbonyl carbon in the NMR spectra, provides unambiguous and mutually reinforcing proof that the compound exists predominantly in the 7-phenyl-4H,5H-[1][2][3]triazolo[1,5-a]pyrimidin-5-one form in both the solid state and in DMSO solution.
References
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Borthakur, S. K., et al. (2016). Synthesis and antifungal activities of some new 5,7‐disubstituted[1][2][3]triazolo[1,5‐a]pyrimidin‐6‐one derivatives. Journal of Heterocyclic Chemistry, 53, 2079-2083. Available at: [Link]
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El-Sayed, W. A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4061. Available at: [Link]
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Ghosh, S., et al. (2015). Electronic Absorption Spectra of Some Triazolopyrimidine Derivatives. Journal of Solution Chemistry, 44(8), 1594-1608. Available at: [Link]
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Jiang, N., et al. (2014). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Latin American Journal of Pharmacy, 33(5), 801-807. Available at: [Link]
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Kaur, H., & Singh, J. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews, 4(2), 155-171. Available at: [Link]
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Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]
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Salgado, A., et al. (2011). Synthesis of[1][2][3]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[1][2][3]-triazolo[4,3-a]pyrimidines: A theoretical and NMR study. Journal of Molecular Structure, 987(1-3), 13-24. Available at: [Link]
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Serrano, J. L., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceutics, 15(10), 2411. Available at: [Link]
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